
3-(3-噻吩基)丙烯酸
描述
3-(3-Thienyl)acrylic acid is a chemical compound with the molecular formula C7H6O2S . It has a molecular weight of 155.2 and is also known by the IUPAC name (E)-3-(1H-1lambda3-thiophen-3-yl)acrylic acid .
Molecular Structure Analysis
The InChI code for 3-(3-Thienyl)acrylic acid is 1S/C7H7O2S/c8-7(9)2-1-6-3-4-10-5-6/h1-5,10H,(H,8,9)/b2-1+ . This indicates the specific arrangement of atoms in the molecule and their connectivity.Chemical Reactions Analysis
3-(3-Thienyl)acrylic acid has been found to form [Mn12] complexes having sulfur-containing carboxylates . The magnetic property of these complexes has been investigated .Physical And Chemical Properties Analysis
3-(3-Thienyl)acrylic acid has a density of 1.3±0.1 g/cm3 . Its boiling point is 298.9±15.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.7 mmHg at 25°C and an enthalpy of vaporization of 56.9±3.0 kJ/mol . The flash point is 134.6±20.4 °C .科学研究应用
Chemical Synthesis
“3-(3-Thienyl)acrylic acid” is used in various chemical synthesis processes. It is a bifunctional ligand that can form self-assembled monolayers on planar gold surfaces .
Preparation of p-coumaroyl-CoA Analog
This compound may be used in the preparation of p-coumaroyl-CoA analog . This is significant in biochemistry research, particularly in studies involving enzymatic reactions.
Formation of [Mn12] Complexes
“3-(3-Thienyl)acrylic acid” forms [Mn12] complexes having sulfur-containing carboxylates, [Mn 12 O 12 (tha) 16 (H 2 O) 4 ] . These complexes have been investigated for their magnetic properties.
Molecular Electronics
The ability of thiophene molecules to self-assemble on gold surfaces due to Au–S interactions has implications in the field of molecular electronics. This could potentially be used in the development of nanoscale electronic devices.
Sensor Technology
The self-assembled monolayers formed by “3-(3-Thienyl)acrylic acid” on gold surfaces can be utilized in sensor technology. The unique properties of these monolayers could enhance the sensitivity and selectivity of various sensors.
Lithography and Device Fabrication
The self-assembled monolayers of “3-(3-Thienyl)acrylic acid” can also be used in lithography and device fabrication . This is particularly relevant in the field of microfabrication and nanofabrication where precise patterning of surfaces is required.
安全和危害
作用机制
Target of Action
3-(3-Thienyl)acrylic acid, also known as trans-3-(3-Thienyl)acrylic acid, is a complex compound with a molecular formula of C7H6O2S It’s known to form complexes with manganese (mn12), indicating a potential interaction with metal ions .
Mode of Action
It’s known to form complexes having sulfur-containing carboxylates, specifically [mn12o12(tha)16(h2o)4], where ‘tha’ represents the 3-(3-thienyl)acrylic acid molecule . This suggests that the compound may interact with its targets through the formation of these complexes.
Action Environment
The action environment of 3-(3-Thienyl)acrylic acid can influence its efficacy and stability. For instance, the compound is recommended to be stored in a well-ventilated place with the container kept tightly closed . It’s also advised to avoid dust formation, ingestion, and inhalation . These precautions suggest that environmental factors such as ventilation, exposure to air, and physical form (dust vs. solid) can impact the compound’s action.
属性
IUPAC Name |
(E)-3-thiophen-3-ylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2S/c8-7(9)2-1-6-3-4-10-5-6/h1-5H,(H,8,9)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRYYUKILKRGDN-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC=C1/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601294323 | |
| Record name | (2E)-3-(3-Thienyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601294323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102696-71-9, 1195-52-4 | |
| Record name | (2E)-3-(3-Thienyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102696-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Thienyl)acrylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-3-(3-Thienyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601294323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-thienyl)acrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.455 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2E)-3-(thiophen-3-yl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 3-(3-Thienyl)acrylic acid in materials science?
A: 3-(3-Thienyl)acrylic acid is a versatile building block for synthesizing liquid crystals and materials with potential applications in photoresponsive devices. The molecule's structure, featuring a thiophene ring linked to an acrylic acid group, allows for the creation of esters exhibiting nematic mesophase behavior []. These liquid crystal materials could be used in displays and light-responsive technologies.
Q2: How does the position of the thiophene ring influence the properties of 3-(3-Thienyl)acrylic acid derivatives?
A: Studies comparing esters derived from 3-(3-Thienyl)acrylic acid and its isomer, 3-(2-Thienyl)acrylic acid, reveal a significant impact of the thiophene ring's position on the mesomorphic properties. Esters derived from 3-(3-Thienyl)acrylic acid generally exhibit higher thermal stability compared to their 2-thienyl counterparts [, ]. This difference highlights the importance of structural variations in fine-tuning material properties.
Q3: Can 3-(3-Thienyl)acrylic acid be used in nanotechnology?
A: Yes, research indicates that 3-(3-Thienyl)acrylic acid can function as a stabilizing ligand in the synthesis of gold nanoclusters []. The molecule forms self-assembled monolayers on gold surfaces, both planar and colloidal, due to the interaction between the sulfur atom in the thiophene ring and the gold. This property allows for the controlled formation and functionalization of nanomaterials for various applications, including sensing and device fabrication.
Q4: How does fluorination affect the properties of 3-(3-Thienyl)acrylic acid-based liquid crystals?
A: Introducing fluorine atoms into the azobenzene moieties of 3-(3-Thienyl)acrylic acid esters has a noticeable effect on their mesomorphic behavior. Both mono- and di-lateral fluorination tend to lower the thermal stability of the mesophase [, ]. The extent of this effect depends on the number and position of the fluorine substituents, with di-lateral fluorination across the long molecular axis being more detrimental to mesophase stability than along the long molecular axis. This control over thermal properties through fluorination allows for the fine-tuning of materials for specific temperature ranges.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

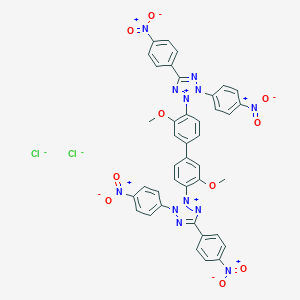
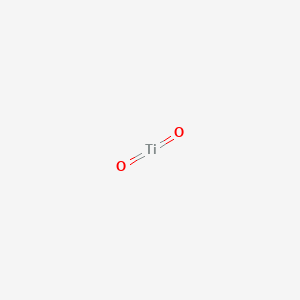
![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methoxy-4-nitrophenyl)azo]phenyl]-](/img/structure/B74181.png)
![[(E)-4-phenylbut-2-enyl]benzene](/img/structure/B74182.png)
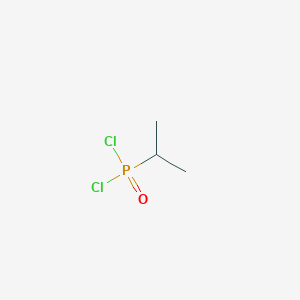
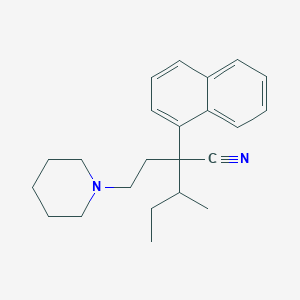
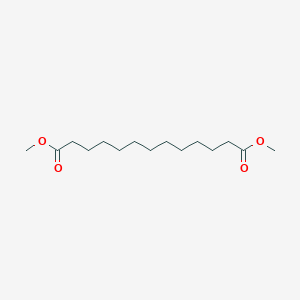
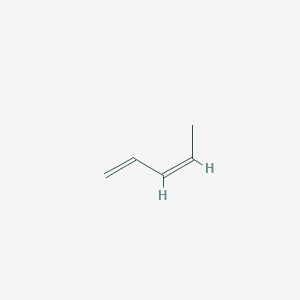



![Naphtho[2,1-d]thiazol-2-ylamine](/img/structure/B74196.png)

